![molecular formula C22H21N5O2 B2449118 4-(2-(1H-苯并[d]咪唑-1-基)乙酰胺基)-N-(喹啉-8-基)丁酰胺 CAS No. 1251685-01-4](/img/structure/B2449118.png)

4-(2-(1H-苯并[d]咪唑-1-基)乙酰胺基)-N-(喹啉-8-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

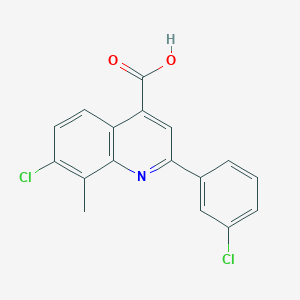

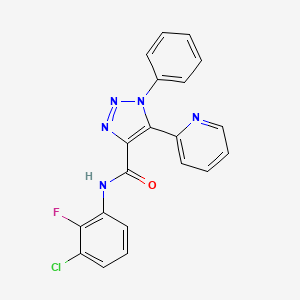

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . It also contains a quinolin-8-yl group, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The benzimidazole moiety is a bicyclic heteroarene, a type of organic compound with a structure that includes nonadjacent positions of nitrogen atoms . The quinolin-8-yl group is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities and are part of several marketed drugs . They can undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any functional groups. Benzimidazoles are generally stable compounds .科学研究应用

咪唑类化合物的合成

咪唑类化合物是功能性分子中重要的杂环结构单元,被广泛应用于各种领域 . 该化合物含有咪唑环,是合成用于各种日常应用中的功能性分子的关键组成部分 .

抗肿瘤药物

一些含有咪唑环的化合物对各种肿瘤细胞系表现出中等至高度的抑制活性 . 与传统的化疗药物相比,它们对正常细胞系的细胞毒性要低得多 .

诱导凋亡

该化合物被认为具有抗增殖活性,这是由于它诱导了凋亡 . 这意味着它可能被用于旨在诱导癌细胞程序性死亡的治疗方法中 .

抑制BET溴结构域

溴结构域和额外末端结构域 (BET) 家族蛋白与组蛋白中乙酰化的赖氨酸残基结合,并招募蛋白复合物来促进转录起始和延伸 . 通过小分子抑制剂抑制BET溴结构域已成为一种很有前景的癌症治疗策略 .

抗利什曼原虫药物

合成了一系列具有独特功能化衍生物,并评估了它们对内脏利什曼病 (VL) 的抗利什曼原虫功效 . 这表明该化合物可能用于治疗利什曼病 .

缓蚀剂

安全和危害

未来方向

作用机制

Target of Action

The primary targets of the compound “4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide” are currently unknown. The compound contains a benzimidazole and quinoline moiety, which are common structural motifs in many bioactive compounds . .

Mode of Action

Benzimidazole derivatives have been known to interact with various biological targets through different mechanisms, such as inhibition of enzymes or modulation of receptors . The exact interaction of this compound with its potential targets would need to be determined through further experimental studies.

Biochemical Pathways

Without specific experimental data, it’s challenging to summarize the affected biochemical pathways of this compound. Benzimidazole derivatives have been involved in a variety of biochemical pathways, including dna synthesis, protein synthesis, and cell cycle regulation . The exact pathways affected by this compound would need to be determined through further experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzimidazole derivatives have been known to exhibit various biological activities, including antiviral, antibacterial, and anticancer effects . The exact effects of this compound would need to be determined through further experimental studies.

属性

IUPAC Name |

4-[[2-(benzimidazol-1-yl)acetyl]amino]-N-quinolin-8-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-20(26-18-9-3-6-16-7-4-13-24-22(16)18)11-5-12-23-21(29)14-27-15-25-17-8-1-2-10-19(17)27/h1-4,6-10,13,15H,5,11-12,14H2,(H,23,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLULLKLKHGPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2449037.png)

![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2449040.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2449041.png)

![(Z)-2-(7-(4-bromophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)-2-cyanoacetamide](/img/structure/B2449049.png)

![4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol](/img/structure/B2449052.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2449055.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol](/img/structure/B2449056.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2449058.png)